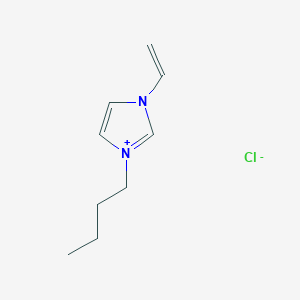![molecular formula C6H11ClN2O B15131233 4,7-Diazaspiro[2.5]octan-6-one hydrochloride CAS No. 1638761-35-9](/img/structure/B15131233.png)
4,7-Diazaspiro[2.5]octan-6-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Diazaspiro[2.5]octan-6-one hydrochloride is a chemical compound with the molecular formula C6H11ClN2O and a molecular weight of 162.62 . It is primarily used for research purposes and is known for its unique spirocyclic structure, which consists of a spiro-connected diazaspiro ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Diazaspiro[2.5]octan-6-one hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the cyclization of a suitable precursor containing nitrogen atoms to form the spirocyclic structure. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis and manufacturing processes. These methods are designed to produce the compound in large quantities while maintaining high purity and quality standards. The production process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4,7-Diazaspiro[2.5]octan-6-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .
Scientific Research Applications
4,7-Diazaspiro[2.5]octan-6-one hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 4,7-Diazaspiro[2.5]octan-6-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
4,7-Diazaspiro[2.5]octan-6-one hydrochloride can be compared with other similar spirocyclic compounds, such as:
4,7-Diazaspiro[2.5]octan-8-one: This compound has a similar spirocyclic structure but differs in the position of the functional groups.
4,7-Diazaspiro[2.5]octan-7-yl derivatives: These derivatives have modifications at the 7-position, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific spirocyclic structure and the presence of the hydrochloride group, which can influence its solubility, stability, and reactivity .
Properties
CAS No. |
1638761-35-9 |
|---|---|
Molecular Formula |
C6H11ClN2O |
Molecular Weight |
162.62 g/mol |
IUPAC Name |
4,7-diazaspiro[2.5]octan-6-one;hydrochloride |
InChI |
InChI=1S/C6H10N2O.ClH/c9-5-3-8-6(1-2-6)4-7-5;/h8H,1-4H2,(H,7,9);1H |
InChI Key |
VIKPUNNKDJKOAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CNC(=O)CN2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


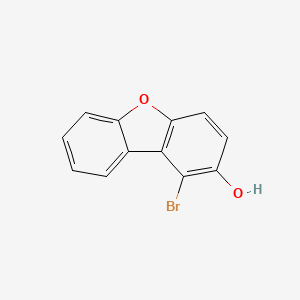
![9-O-benzyl 3-O-tert-butyl (1R,5S)-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B15131159.png)
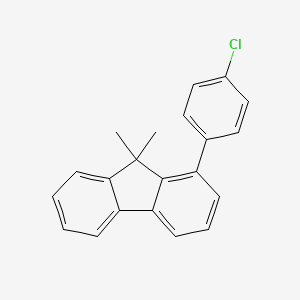
![3-[(Dimethylamino)methyl]benzene-1-sulfonamide](/img/structure/B15131173.png)
![8-Azabicyclo[3.2.1]octan-3-amine,endo-(9ci)](/img/structure/B15131188.png)
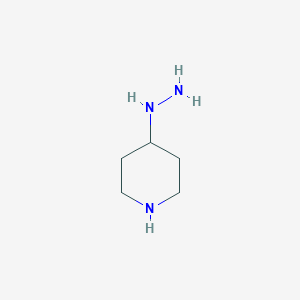

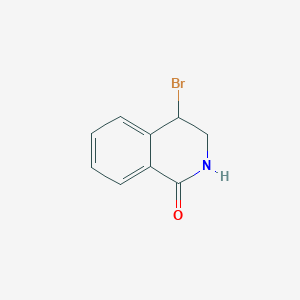
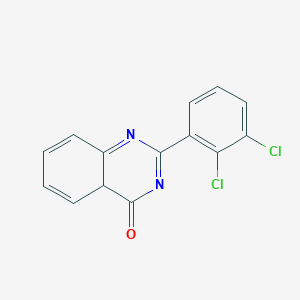
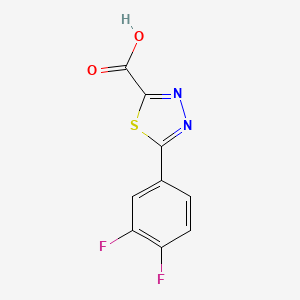
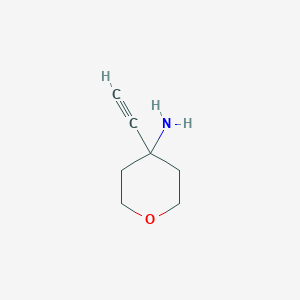
![tert-Butyl (6-azaspiro[2.5]octan-4-yl)carbamate](/img/structure/B15131239.png)
